molecular formula C11H13F3N2 B12077446 2-(3,3-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine

2-(3,3-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine

Cat. No.: B12077446
M. Wt: 230.23 g/mol
InChI Key: DPEQGXXPZQVAKP-UHFFFAOYSA-N
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Description

2-(3,3-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine is a fluorinated amine compound with significant potential in various fields of scientific research. This compound is characterized by the presence of both piperidine and phenylamine moieties, which are further substituted with fluorine atoms. The unique structure of this compound makes it an interesting subject for study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,3-difluoropiperidine with 5-fluoroaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

2-(3,3-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it has been shown to induce the degradation of PLK1, a protein involved in cell cycle regulation. This interaction can lead to the inhibition of cell proliferation, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

2-(3,3-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine can be compared with other fluorinated amines and piperidine derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both piperidine and phenylamine moieties, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C11H13F3N2

Molecular Weight

230.23 g/mol

IUPAC Name

2-(3,3-difluoropiperidin-1-yl)-5-fluoroaniline

InChI

InChI=1S/C11H13F3N2/c12-8-2-3-10(9(15)6-8)16-5-1-4-11(13,14)7-16/h2-3,6H,1,4-5,7,15H2

InChI Key

DPEQGXXPZQVAKP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=C(C=C(C=C2)F)N)(F)F

Origin of Product

United States

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